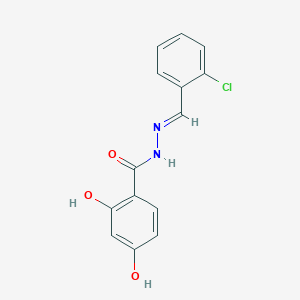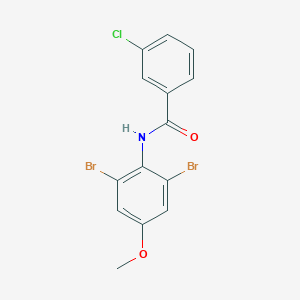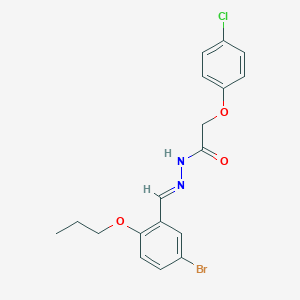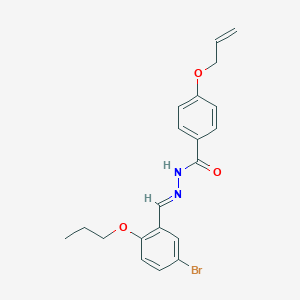![molecular formula C29H25N3O3 B387163 N-[4-({2-[2-(benzyloxy)benzylidene]hydrazino}carbonyl)phenyl]-2-methylbenzamide](/img/structure/B387163.png)
N-[4-({2-[2-(benzyloxy)benzylidene]hydrazino}carbonyl)phenyl]-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-({2-[2-(benzyloxy)benzylidene]hydrazino}carbonyl)phenyl]-2-methylbenzamide is a complex organic compound with a molecular formula of C29H25N3O3 and a molecular weight of 463.5 g/mol. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of N-[4-({2-[2-(benzyloxy)benzylidene]hydrazino}carbonyl)phenyl]-2-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Schiff bases reduction, where the compound is synthesized via the reaction of an aldehyde or ketone with a primary amine, followed by reduction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings and functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction. Major products formed from these reactions include simpler aromatic compounds and amines.
Applications De Recherche Scientifique
N-[4-({2-[2-(benzyloxy)benzylidene]hydrazino}carbonyl)phenyl]-2-methylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[4-({2-[2-(benzyloxy)benzylidene]hydrazino}carbonyl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar compounds to N-[4-({2-[2-(benzyloxy)benzylidene]hydrazino}carbonyl)phenyl]-2-methylbenzamide include:
These compounds share structural similarities, such as the presence of aromatic rings and functional groups, but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C29H25N3O3 |
|---|---|
Poids moléculaire |
463.5g/mol |
Nom IUPAC |
2-methyl-N-[4-[[(E)-(2-phenylmethoxyphenyl)methylideneamino]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C29H25N3O3/c1-21-9-5-7-13-26(21)29(34)31-25-17-15-23(16-18-25)28(33)32-30-19-24-12-6-8-14-27(24)35-20-22-10-3-2-4-11-22/h2-19H,20H2,1H3,(H,31,34)(H,32,33)/b30-19+ |
Clé InChI |
BQZRTOQLVSNAJV-NDZAJKAJSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3OCC4=CC=CC=C4 |
SMILES isomérique |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3OCC4=CC=CC=C4 |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-6-({[2-(2-bromo-4-pyridinyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-methylphenol](/img/structure/B387083.png)
![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide](/img/structure/B387085.png)
![4-[(3-bromobenzyl)oxy]-N'-(5-bromo-2-propoxybenzylidene)benzohydrazide](/img/structure/B387087.png)
![N'-[(2-bromo-1-benzothien-3-yl)methylene]octanohydrazide](/img/structure/B387088.png)

![3-Iodobenzaldehyde [4-{4-nitroanilino}-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B387090.png)
![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-(2-allylphenoxy)acetohydrazide](/img/structure/B387091.png)

![2-N-[(E)-(3-fluorophenyl)methylideneamino]-6-morpholin-4-yl-4-N-naphthalen-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B387097.png)



![2-ethoxy-5-[(E)-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B387103.png)

